molecular formula C13H24N2O2 B1406215 Tert-butyl 5-aminooctahydro-2h-isoindole-2-carboxylate CAS No. 1252572-44-3

Tert-butyl 5-aminooctahydro-2h-isoindole-2-carboxylate

Cat. No.: B1406215
CAS No.: 1252572-44-3
M. Wt: 240.34 g/mol
InChI Key: LLTJKZQPTQJCDC-UHFFFAOYSA-N
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Description

Tert-butyl 5-aminooctahydro-2h-isoindole-2-carboxylate is a chemical compound with the CAS Number: 1252572-44-3 . It has a molecular weight of 240.35 . The compound is typically stored at room temperature and is available in an oil form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H24N2O2/c1-13(2,3)17-12(16)15-7-9-4-5-11(14)6-10(9)8-15/h9-11H,4-8,14H2,1-3H3 . This code provides a specific textual representation of the compound’s molecular structure.

Scientific Research Applications

Synthesis and Chemical Reactions

  • Tert-butyl 5-aminooctahydro-2h-isoindole-2-carboxylate is involved in various synthesis processes and chemical reactions. For instance, it is used in the preparation and Diels‐Alder reaction of a 2‐Amido Substituted Furan (Padwa, Brodney, & Lynch, 2003). Another example includes its role in the efficient and scalable synthesis of hexahydrocyclopentapyrrolone derivatives, which are significant for their pharmacological activities (Bahekar et al., 2017).

Molecular Structure Analysis

  • The compound has been synthesized as a cyclic amino acid ester and its molecular structure has been studied through methods like X-ray diffraction analysis. This analysis helps in understanding the compound's physical and chemical properties (Moriguchi et al., 2014).

Applications in Pharmaceutical Synthesis

  • It serves as an intermediate in pharmaceutical synthesis. For example, its derivatives are utilized in the synthesis of chiral auxiliaries and pharmacologically important intermediates, contributing to the development of various medications (Studer, Hintermann, & Seebach, 1995).

Analytical Chemistry Applications

  • This compound is also significant in analytical chemistry, particularly in profiling methods like capillary gas chromatography for determining certain metabolites in biological samples (Muskiet, Stratingh, Stob, & Wolthers, 1981).

Development of Protective Amines

  • It has been used in the Curtius rearrangement process, a chemical reaction that forms protective amines, showcasing its utility in organic synthesis (Lebel & Leogane, 2005).

Vibrational Spectroscopy Studies

  • Vibrational spectroscopy studies involving this compound contribute to the understanding of its molecular dynamics and structure, furthering the knowledge in fields like materials science and pharmaceuticals (Arslan et al., 2013).

Safety and Hazards

The compound is labeled with the GHS05 and GHS07 pictograms . The hazard statements associated with this compound are H315, H318, and H335 . The precautionary statements are P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P310, P312, P332+P313, P362, P403+P233, P405, and P501 .

Properties

IUPAC Name

tert-butyl 5-amino-1,3,3a,4,5,6,7,7a-octahydroisoindole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-7-9-4-5-11(14)6-10(9)8-15/h9-11H,4-8,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLTJKZQPTQJCDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCC(CC2C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1252572-44-3
Record name tert-butyl 5-amino-octahydro-1H-isoindole-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of tert-butyl 5-oxohexahydro-1H-isoindole-2(3H)-carboxylate (11.97 g, 50 mmol) in EtOH (100 mL) were added a solution of NH3 in MeOH (7 M, 100 mL, 700 mmol) and Ti(OiPr)4 (28.42 g, 100 mmol). After addition, the reaction mixture was stirred at rt overnight and NaBH4 (3.78 g, 100 mmol) was added portionwise, then the resulting mixture was stirred at rt for another 5 h. The reaction was quenched with water (100 mL), stirred at rt for 1 h and filtered. The filter cake was washed with DCM (100 mL×3) and the filtrate was concentrated in vacuo. The residue was dissolved in a mixture of EtOAc (100 mL) and water (100 mL), and extracted with EtOAc (250 mL×3). The combined organic phases were washed with brine (250 mL), dried over anhydrous Na2SO4, filtered and concentrated in vacuo to give the title compound as brown oil (12.02 g, 100%).
Quantity
11.97 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
28.42 g
Type
catalyst
Reaction Step One
Name
Quantity
3.78 g
Type
reactant
Reaction Step Two
Yield
100%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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